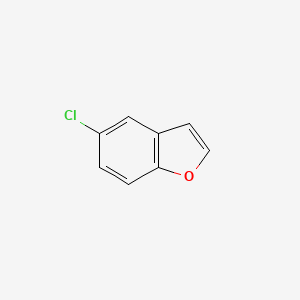

5-Chlorobenzofuran

Description

BenchChem offers high-quality 5-Chlorobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJOPFBXUHIQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945819 | |

| Record name | 5-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-05-3 | |

| Record name | Benzofuran, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chlorobenzofuran: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Chlorobenzofuran (CAS No: 23145-05-3), a halogenated heterocyclic compound of significant interest in contemporary chemical research and development. The document delineates its core physicochemical properties, provides insights into its synthesis and reactivity, and discusses its applications, particularly as a crucial intermediate in the synthesis of pharmaceuticals and advanced materials such as organic light-emitting diodes (OLEDs). Furthermore, this guide offers a detailed examination of the safety and handling protocols necessary for its use in a laboratory setting. The content is structured to serve as a vital resource for researchers, scientists, and professionals engaged in drug discovery and materials science, offering both foundational knowledge and practical insights to facilitate its effective and safe utilization.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a fusion of a benzene and a furan ring, represents a "privileged structure" in medicinal chemistry and materials science.[1] Its prevalence in a wide array of natural products and synthetic compounds with diverse biological activities underscores its importance.[1] The introduction of substituents onto the benzofuran core allows for the fine-tuning of its electronic and steric properties, thereby modulating its pharmacological and material characteristics. The chloro-substituted derivative, 5-Chlorobenzofuran, has emerged as a versatile building block, offering a reactive handle for further molecular elaboration.[2] Its applications span from the creation of novel therapeutic agents to the development of high-performance organic electronic materials.[2][3]

Core Properties of 5-Chlorobenzofuran

A thorough understanding of the physicochemical properties of 5-Chlorobenzofuran is fundamental to its application in synthesis and material design. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.

| Property | Value | Source(s) |

| CAS Number | 23145-05-3 | [4] |

| Molecular Formula | C₈H₅ClO | [4] |

| Molecular Weight | 152.58 g/mol | [4] |

| Appearance | Liquid | [2] |

| Boiling Point | 209.5 - 217 °C | [2] |

| Density | ~1.289 g/cm³ | [5] |

| Flash Point | 80.5 °C | [2] |

| IUPAC Name | 5-chloro-1-benzofuran | [4] |

| Synonyms | 5-Chlorobenzo[b]furan, Benzofuran, 5-chloro- | [4][5] |

Synthesis of 5-Chlorobenzofuran: A Representative Protocol

The synthesis of 5-Chlorobenzofuran can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of a suitably substituted phenol. While numerous proprietary methods exist, the following protocol, based on the synthesis of related benzofuran structures, provides a robust framework for its laboratory-scale preparation. The synthesis of the key intermediate, ethyl 5-chlorobenzofuran-2-carboxylate, from 5-chlorosalicylaldehyde and ethyl bromoacetate is a well-established method.[3][6] Subsequent hydrolysis and decarboxylation would yield the target 5-Chlorobenzofuran.

Diagram of a Plausible Synthetic Pathway

Caption: A plausible two-step synthesis of 5-Chlorobenzofuran.

Experimental Protocol

Step 1: Synthesis of the Intermediate Coumarin Derivative (via Perkin Reaction) [1][7]

-

In a round-bottom flask equipped with a reflux condenser, combine 5-chlorosalicylaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents).

-

Heat the reaction mixture at 180°C for 5-6 hours with constant stirring.

-

Allow the mixture to cool to room temperature and then pour it into ice-cold water.

-

The solid product that precipitates is collected by vacuum filtration, washed with water, and then recrystallized from ethanol to yield the intermediate coumarin derivative.

Step 2: Hydrolysis and Decarboxylation to 5-Chlorobenzofuran

-

Suspend the intermediate coumarin derivative (1 equivalent) in an aqueous solution of sodium hydroxide (10%).

-

Heat the mixture under reflux until a clear solution is obtained, indicating the opening of the lactone ring.

-

Acidify the cooled solution with concentrated hydrochloric acid.

-

Heat the acidified mixture to induce decarboxylation, which can be monitored by the cessation of carbon dioxide evolution.

-

After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to afford pure 5-Chlorobenzofuran.

Chemical Reactivity of 5-Chlorobenzofuran

The reactivity of 5-Chlorobenzofuran is governed by the interplay of the electron-rich furan ring and the attached benzene ring, with the chloro-substituent influencing the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

The benzofuran ring system is generally susceptible to electrophilic attack. The presence of the oxygen atom directs electrophiles primarily to the 2-position of the furan ring.[8] Common electrophilic substitution reactions include:

-

Nitration: Nitration of benzofurans can be achieved using nitric acid in acetic anhydride.[9] For 5-Chlorobenzofuran, the primary product would be 5-chloro-2-nitrobenzofuran.

-

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in a suitable solvent will typically lead to substitution at the 2-position.

-

Friedel-Crafts Acylation: Acylation with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) will introduce an acyl group, predominantly at the 2-position.

Diagram of Electrophilic Substitution

Caption: Regioselectivity of electrophilic substitution on 5-Chlorobenzofuran.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom on the benzene ring provides a site for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters can be used to introduce aryl or vinyl substituents at the 5-position.[10][11] This is a highly versatile method for creating more complex molecular architectures.

-

Heck-Mizoroki Reaction: Palladium-catalyzed coupling with alkenes can also be employed to functionalize the 5-position.[12]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the introduction of nitrogen-based nucleophiles at the 5-position, forming aniline derivatives.

Spectroscopic Characterization

The structural elucidation of 5-Chlorobenzofuran and its derivatives relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the benzene and furan rings. The coupling patterns would be indicative of their relative positions.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the chlorine and oxygen atoms would exhibit characteristic chemical shifts. A representative ¹³C NMR spectrum can be found in the PubChem database.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-O-C stretching of the furan ring, C-Cl stretching, and the aromatic C-H and C=C stretching vibrations.[8][13]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 152 and an M+2 peak at m/z 154 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[4]

Applications in Research and Development

5-Chlorobenzofuran is a valuable intermediate in several areas of chemical research and development.

-

Pharmaceutical and Agrochemical Synthesis: The benzofuran scaffold is present in numerous biologically active compounds. 5-Chlorobenzofuran serves as a starting material for the synthesis of more complex molecules with potential therapeutic or pesticidal properties.[8]

-

OLED Technology: It is used as an intermediate in the production of materials for organic light-emitting diodes, where it contributes to the development of efficient charge transport and light-emitting layers.[2]

-

Materials Science: The ability to functionalize 5-Chlorobenzofuran at both the furan and benzene rings makes it a useful building block for the creation of novel polymers and other advanced materials with tailored properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Chlorobenzofuran.

-

Hazard Identification: 5-Chlorobenzofuran is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

5-Chlorobenzofuran is a versatile and valuable heterocyclic compound with a growing number of applications in both academic and industrial research. Its unique combination of a reactive furan ring and a functionalizable chlorinated benzene ring makes it an important intermediate for the synthesis of a wide range of complex molecules. A thorough understanding of its properties, synthesis, reactivity, and safe handling is crucial for any researcher or professional working with this compound. This guide has aimed to provide a comprehensive overview of these key aspects, serving as a foundational resource for its effective utilization in the advancement of science and technology.

References

-

PubChem. 5-Chloro-1-benzofuran. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 5-Chloro-Benzofuran (CAS 23145-05-3). [Link]

- Wittig, G.; Schöllkopf, U. Chem. Ber.1954, 87, 1318-1330.

- Johnson, J. R. Org. React.1942, 1, 210-265.

- Perkin, W. H. J. Chem. Soc.1870, 23, 368-372.

- Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457-2483.

- A Research Article. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. World Journal of Pharmaceutical Research.

-

PubChem. 5-Chloro-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

- Marriott, K. S. C.; Bartee, R.; Morrison, A. Z.; Stewart, L.; Wesby, J. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Lett.2012, 53, 3319-3321.

-

ResearchGate. WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. [Link]

- EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS J Pharm Pharmacol. 2023, 5, 140-160.

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

BYJU'S. Perkin Reaction Mechanism. [Link]

- Arkivoc.

- Google Patents.

-

Wikipedia. Perkin reaction. [Link]

-

ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. [Link]

- PubMed. Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. Ann Emerg Med.2016, 67, 5.

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

- Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction.

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

National Institutes of Health. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. [Link]

-

Wipf Group. Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans. [Link]

- Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. 2025, 47, 580.

-

ZORA. Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. [Link]

-

YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

Semantic Scholar. Direct nitration of five membered heterocycles. [Link]

-

ResearchGate. Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. [Link]

- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU

-

ResearchGate. Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

-

National Institutes of Health. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

-

NIST WebBook. Benzofuran Mass Spectrum. [Link]

-

NIST WebBook. Benzofuran IR Spectrum. [Link]

Sources

- 1. Perkin reaction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Chloro-1-benzofuran | C8H5ClO | CID 90013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chlorobenzofuran | 23145-05-3 [chemicalbook.com]

- 6. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. rsc.org [rsc.org]

- 14. Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran [zora.uzh.ch]

- 16. researchgate.net [researchgate.net]

Spectroscopic Data of 5-Chlorobenzofuran: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of 5-Chlorobenzofuran. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this halogenated heterocyclic compound.

Introduction: The Significance of Spectroscopic Characterization

5-Chlorobenzofuran is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active molecules.[1] Precise structural confirmation and purity assessment are paramount for any application, and spectroscopic methods provide the definitive data required for these purposes. This guide will explore the unique spectral signature of 5-Chlorobenzofuran, offering insights into how its molecular structure dictates its interaction with different forms of electromagnetic radiation and its behavior under mass spectrometric analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and spatial relationships of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy of 5-Chlorobenzofuran

Expected ¹H NMR Data for 5-Chlorobenzofuran:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | 7.6 - 7.8 | d | ~2.2 |

| H-3 | 6.7 - 6.9 | d | ~2.2 |

| H-4 | 7.5 - 7.7 | d | ~1.8 |

| H-6 | 7.2 - 7.4 | dd | ~8.7, 1.8 |

| H-7 | 7.4 - 7.6 | d | ~8.7 |

Interpretation of the ¹H NMR Spectrum:

The protons on the furan ring, H-2 and H-3, are expected to appear as doublets with a small coupling constant characteristic of a three-bond coupling in a five-membered ring. H-2 will likely be at a higher chemical shift than H-3 due to its proximity to the oxygen atom. The protons on the benzene ring will exhibit a more complex pattern. H-7 is expected to be a doublet, coupled to H-6. H-6 will appear as a doublet of doublets, showing coupling to both H-7 and a smaller long-range coupling to H-4. H-4, being adjacent to the chlorine atom, is anticipated to be a doublet with a small coupling to H-6. The electron-withdrawing nature of the chlorine atom at position 5 will deshield the adjacent protons (H-4 and H-6), causing them to resonate at a lower field (higher ppm) than they would in unsubstituted benzofuran.

¹³C NMR Spectroscopy of 5-Chlorobenzofuran

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 5-Chlorobenzofuran will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of its neighbors. Spectroscopic data for 5-Chloro-2,3-diphenylbenzofuran offers valuable insight into the expected chemical shifts for the benzene portion of the molecule.[2]

Expected ¹³C NMR Data for 5-Chlorobenzofuran:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 145 - 147 |

| C-3 | 106 - 108 |

| C-3a | 128 - 130 |

| C-4 | 120 - 122 |

| C-5 | 129 - 131 |

| C-6 | 123 - 125 |

| C-7 | 111 - 113 |

| C-7a | 154 - 156 |

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the furan ring, C-2 and C-3, are expected to have significantly different chemical shifts. C-2, being adjacent to the oxygen atom, will be deshielded and appear at a lower field. The quaternary carbons, C-3a, C-5, and C-7a, will generally show weaker signals in a proton-decoupled spectrum. The carbon directly bonded to the chlorine atom, C-5, will have its chemical shift influenced by the halogen's electronegativity. The remaining aromatic carbons will appear in the typical aromatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chlorobenzofuran in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.[5]

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Expected IR Absorption Bands for 5-Chlorobenzofuran:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic/Furan |

| 1620-1580 | C=C stretch | Aromatic/Furan ring |

| 1480-1440 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O-C stretch | Aryl-ether |

| 850-800 | C-H bend (out-of-plane) | Substituted benzene |

| 750-700 | C-Cl stretch | Aryl-halide |

Interpretation of the IR Spectrum:

The IR spectrum of 5-Chlorobenzofuran is expected to show characteristic absorptions for the aromatic and furan rings. The C-H stretching vibrations of the aromatic and furan protons will appear just above 3000 cm⁻¹.[6] The C=C stretching vibrations within the fused ring system will give rise to a series of bands in the 1620-1440 cm⁻¹ region. A strong band corresponding to the aryl-ether C-O-C stretching vibration is anticipated around 1250-1200 cm⁻¹. The substitution pattern on the benzene ring will be reflected in the out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected to be observed in the lower frequency region, typically between 750 and 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrometry Data for 5-Chlorobenzofuran:

The molecular formula of 5-Chlorobenzofuran is C₈H₅ClO, giving it a molecular weight of approximately 152.58 g/mol .[7][8] Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion in the mass spectrum will appear as a characteristic isotopic cluster of two peaks at m/z 152 (M⁺) and m/z 154 (M+2⁺) with a relative intensity ratio of approximately 3:1.[7]

Predicted Fragmentation Pattern:

The fragmentation of 5-Chlorobenzofuran under electron ionization (EI) is expected to proceed through several key pathways. The stability of the benzofuran ring system suggests that the molecular ion will be relatively abundant.[9]

-

Loss of a Chlorine Atom: A common fragmentation pathway for chlorinated compounds is the loss of the chlorine radical, which would result in a fragment ion at m/z 117.

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation of furan and benzofuran derivatives involves the loss of a neutral molecule of carbon monoxide (CO) from the molecular ion, leading to a fragment at m/z 124 (for the ³⁵Cl isotope).[9]

-

Formation of the Benzofuryl Cation: Cleavage of the C-Cl bond can lead to the formation of the benzofuryl cation at m/z 117.

dot

Caption: Predicted major fragmentation pathways of 5-Chlorobenzofuran in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic characterization of 5-Chlorobenzofuran through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of the key functional groups. Finally, mass spectrometry provides the molecular weight and valuable information about the fragmentation pathways, further corroborating the proposed structure. This comprehensive spectroscopic analysis is an indispensable component of the quality control and characterization process for this important heterocyclic compound in research and development settings.

References

-

Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

(No author specified). (No date specified). 4 - Supporting Information. [Link]

-

PubChem. (n.d.). 5-Chloro-1-benzofuran. National Center for Biotechnology Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828). Retrieved from [Link]

- Maurer, H. H., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(11), 3093-3103.

-

(No author specified). (No date specified). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

- Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 56-74.

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

- Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46.

- Al-Majdi, K., et al. (2015). Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation. International Journal of Quantum Chemistry, 115(24), 1739-1745.

- Le, T. B., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org.

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. [Link]

Sources

- 1. 5-Chlorobenzofuran | 23145-05-3 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929) [hmdb.ca]

- 4. scispace.com [scispace.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 5-Chloro-1-benzofuran | C8H5ClO | CID 90013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

5-Chlorobenzofuran: A Technical Guide to its Discovery, Synthesis, and Applications

Abstract

This in-depth technical guide provides a comprehensive overview of 5-Chlorobenzofuran, a halogenated heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The benzofuran scaffold is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic placement of a chlorine atom at the 5-position of the benzofuran core imparts unique physicochemical properties that have been leveraged in the development of novel therapeutics and advanced materials. This guide traverses the historical landscape of benzofuran synthesis, delves into detailed, contemporary synthetic protocols for 5-Chlorobenzofuran, elucidates its chemical and physical properties through spectroscopic analysis, and explores its burgeoning applications in medicinal chemistry and materials science.

Introduction: The Benzofuran Scaffold and the Significance of Halogenation

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The inherent biological relevance of the benzofuran core has driven extensive research into the synthesis and functionalization of this heterocyclic system.

Halogenation, particularly chlorination, is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of a chlorine atom can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of the benzofuran scaffold, the addition of a chlorine atom at the 5-position, creating 5-Chlorobenzofuran, has been shown to be a valuable modification for enhancing biological activity and for serving as a versatile synthetic handle for further molecular elaboration.[5][6]

Historical Perspective: The Dawn of Benzofuran Synthesis

While the precise first synthesis of 5-Chlorobenzofuran is not readily documented in seminal, standalone reports, its discovery is intrinsically linked to the foundational methods developed for the synthesis of the parent benzofuran ring system in the late 19th and early 20th centuries. These classical reactions laid the groundwork for the subsequent preparation of a myriad of substituted derivatives, including halogenated analogues.

One of the earliest and most notable methods for benzofuran synthesis is the Perkin rearrangement , first reported by William Henry Perkin in 1870.[7] This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid. This foundational work opened the door to the systematic exploration of the benzofuran scaffold.

Another pivotal historical method is the Rap-Stoermer reaction , which involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base.[8][9] This reaction provides a direct route to 2-acylbenzofurans, which are versatile intermediates for further chemical transformations. The application of these classical methods to halogenated phenols and salicylaldehydes was a logical extension that enabled the synthesis of compounds like 5-Chlorobenzofuran.

Physicochemical and Spectroscopic Profile of 5-Chlorobenzofuran

A thorough understanding of the physical and chemical properties of 5-Chlorobenzofuran is paramount for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 23145-05-3 | [10] |

| Molecular Formula | C₈H₅ClO | [10] |

| Molecular Weight | 152.58 g/mol | [10] |

| Appearance | Liquid | [8] |

| Boiling Point | ~209.5 °C | [8] |

Spectroscopic Data

The structural elucidation of 5-Chlorobenzofuran is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and furan protons, with coupling patterns that confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for each of the eight carbon atoms in the molecule, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift.[8]

-

Mass Spectrometry: The mass spectrum exhibits a molecular ion peak (M+) at m/z 152 and a characteristic isotopic peak (M+2) at m/z 154, with an approximate ratio of 3:1, which is indicative of the presence of a single chlorine atom.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to C-H stretching of the aromatic and furan rings, C=C stretching of the aromatic system, and the C-O-C stretching of the furan ether linkage.

Synthesis of 5-Chlorobenzofuran: Key Methodologies

The synthesis of 5-Chlorobenzofuran can be achieved through several strategic routes, often starting from commercially available chlorinated phenols or salicylaldehydes. Below are detailed protocols for two prevalent and reliable methods.

Method 1: Synthesis from 5-Chlorosalicylaldehyde

This is one of the most common and efficient routes, proceeding via the formation of a 2-substituted benzofuran which can then be decarboxylated if the parent compound is desired. A common variation involves the synthesis of an ester derivative which is a stable intermediate.

Experimental Protocol: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

This protocol is adapted from established procedures for the synthesis of benzofuran-2-carboxylates.

-

Reaction Setup: To a solution of 5-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

Addition of Reagent: To the stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 5-chlorobenzofuran-2-carboxylate.

Caption: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a sufficiently strong and inexpensive base to deprotonate the phenolic hydroxyl group of 5-chlorosalicylaldehyde, forming the phenoxide which is the active nucleophile.

-

Solvent (Acetone/DMF): These polar aprotic solvents are excellent for Sₙ2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Method 2: Modern Catalytic Approaches

Recent advances in organic synthesis have led to the development of more sophisticated and efficient methods for constructing the benzofuran ring system, often utilizing transition metal catalysis. These methods can offer higher yields, milder reaction conditions, and greater functional group tolerance.

Example: Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

This powerful one-pot method involves the coupling of a halogenated phenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.

Conceptual Workflow:

-

Coupling: A 2-halophenol (e.g., 4-chloro-2-iodophenol) is coupled with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Deprotection: The silyl protecting group on the alkyne is removed in situ or in a subsequent step.

-

Cyclization: The resulting 2-alkynylphenol undergoes an intramolecular cyclization, often promoted by the catalyst system or a base, to yield the benzofuran.

Caption: Palladium-Copper catalyzed synthesis of 5-Chlorobenzofuran.

Expertise & Experience Insights:

-

The choice of palladium ligand and copper co-catalyst is crucial for the efficiency of the Sonogashira coupling.

-

The base (typically an amine like triethylamine or diisopropylethylamine) is essential for both the coupling and the cyclization steps.

-

This method is highly versatile and allows for the introduction of a wide range of substituents on the benzofuran ring by varying the terminal alkyne.

Applications in Drug Discovery and Medicinal Chemistry

The 5-chlorobenzofuran scaffold is a key building block in the synthesis of numerous compounds with promising pharmacological activities.

-

Anticancer Agents: Several studies have reported the synthesis of 5-chlorobenzofuran derivatives with potent anticancer activity. These compounds often function by inhibiting key cellular processes in cancer cells.

-

Antimicrobial Agents: The incorporation of the 5-chlorobenzofuran moiety has been shown to enhance the antimicrobial properties of various molecular scaffolds, leading to the development of new antibacterial and antifungal agents.[5]

-

Enzyme Inhibitors: The unique electronic and steric properties of 5-chlorobenzofuran make it a valuable component in the design of specific enzyme inhibitors for various therapeutic targets.

Conclusion

5-Chlorobenzofuran has evolved from a derivative of a classically synthesized heterocyclic system to a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis, now achievable through a variety of efficient methods, provides access to a wide range of functionalized molecules. The continued exploration of the chemical space around the 5-chlorobenzofuran scaffold holds significant promise for the discovery of new therapeutic agents and advanced materials. This guide has provided a comprehensive overview of its history, synthesis, and applications, intended to serve as a valuable resource for researchers in the field.

References

-

Koca, M., et al. (2022). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(30), e202201897. [Link]

-

Zheng, Y., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22695–22728. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Abtahi, B., & Tavakol, H. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22695–22728. [Link]

-

Li, J., et al. (2020). Research advances in the Rap-Stoermer reaction. Chinese Journal of Organic Chemistry, 40(8), 2229-2243. [Link]

-

Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

-

PubChem. (n.d.). 5-Chloro-1-benzofuran. Retrieved from [Link]

-

Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(117), 96809-96828. [Link]

-

ResearchGate. (n.d.). Some biologically active benzofuran compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

-

Cacciotti, I., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]

-

Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

-

Kumar, A., et al. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. RSC Advances, 5(15), 11047-11059. [Link]

-

Patil, S. A., et al. (2013). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 5(12), 123-127. [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research, 7(10), 834-845. [Link]

-

Cacciotti, I., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]

-

Yadav, M., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 51(1), 645-656. [Link]

-

Kumar, P., et al. (2013). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4567-4588. [Link]

-

ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold. Retrieved from [Link]

-

Gąsiorowska, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1592. [Link]

-

PubChem. (n.d.). Benzofuran, chloro-. Retrieved from [Link]

-

Cruz, J. N., et al. (2021). ORIGINS AND BIOLOGICAL APPLICATIONS OF BENZOFURANS. In M. S. Barros (Ed.), Benzofuran: Production and Applications. Nova Science Publishers. [Link]

-

Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(117), 96809-96828. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5-Chloro-1-benzofuran | C8H5ClO | CID 90013 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of the Benzofuran Scaffold

An In-depth Technical Guide to the Theoretical-Structural Analysis of 5-Chlorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The versatility and distinctive physicochemical features of the benzofuran core have made it a focal point for the synthesis of novel therapeutic agents.[1] 5-Chlorobenzofuran, a specific derivative, serves as a crucial building block in this field. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing new molecules with enhanced efficacy and specificity.

This technical guide provides a comprehensive overview of the state-of-the-art theoretical and computational methodologies used to elucidate the structural and electronic properties of 5-Chlorobenzofuran. By leveraging quantum chemical calculations, we can construct a predictive framework that informs structure-activity relationships (SAR) and guides rational drug design.[1] This document moves beyond a simple listing of methods to explain the causality behind computational choices, ensuring a self-validating and authoritative approach.

Theoretical Methodologies: The Computational Microscope

The in silico investigation of molecules like 5-Chlorobenzofuran relies on a robust theoretical foundation. The choice of methodology is critical, requiring a balance between computational accuracy and resource efficiency.

Pillar 1: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the cornerstone for studying the electronic structure of organic molecules such as benzofuran derivatives.[3] It offers a favorable compromise between accuracy and computational cost, making it an indispensable tool.[3]

-

The Functional: B3LYP : The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely adopted and well-validated choice for these systems.[3][4] Its formulation incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a reliable description of electron correlation effects.

-

The Basis Set: 6-311++G(d,p) : The selection of a basis set is crucial for accurately representing the molecular orbitals. The Pople-style basis set, specifically 6-311++G(d,p), is frequently employed for its comprehensive nature.[3][4]

-

6-311G : A triple-zeta valence basis set that provides flexibility for valence electrons.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for correctly describing the electron density of anions, lone pairs, and regions far from the nucleus.[3]

-

(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions account for the non-spherical nature of electron density in molecules, which is critical for describing chemical bonds accurately.[3]

-

Pillar 2: Solvation Models

To bridge the gap between gas-phase calculations and real-world solution chemistry, solvation models are employed. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a common choice.[5] This model simulates the bulk solvent effect by placing the molecule in a cavity within a dielectric continuum, providing more realistic electronic properties for biological and chemical applications.[5]

Core Computational Workflow: A Self-Validating Protocol

A rigorous and systematic workflow is essential for obtaining reliable and reproducible theoretical data. This multi-step process begins with the basic molecular structure and culminates in a detailed prediction of its physicochemical properties.[3]

Caption: Integrated workflow for theoretical analysis.

Experimental Protocol: Geometry Optimization

-

Structure Input : Build the 3D structure of 5-Chlorobenzofuran using a molecular editor like GaussView.[6]

-

Software Selection : Utilize a quantum chemistry package such as Gaussian 16.[3][4]

-

Methodology Definition : Specify the B3LYP functional with the 6-311++G(d,p) basis set.[3][4]

-

Calculation Type : Perform a geometry optimization calculation (Opt) without symmetry constraints to ensure an unbiased search for the true energy minimum.[4]

-

Convergence Criteria : The optimization is complete when the forces acting on the atoms and the displacement for the next step are negligible, indicating a stationary point on the potential energy surface has been found.[3]

Experimental Protocol: Vibrational Frequency Analysis

-

Input Geometry : Use the optimized geometry from the previous step.

-

Calculation Type : Perform a frequency calculation (Freq) at the identical level of theory (B3LYP/6-311++G(d,p)).[3]

-

Validation : Confirm that the output contains no imaginary frequencies. The absence of imaginary frequencies validates that the optimized structure is a true energy minimum.[3]

-

Spectral Prediction : The calculated harmonic frequencies can be scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to predict the fundamental vibrational modes for comparison with experimental FT-IR and Raman spectra.

Structural and Electronic Properties of 5-Chlorobenzofuran

Once a stable, validated geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.[3]

Molecular Geometry

The optimized geometric parameters provide the most stable three-dimensional conformation of the molecule.[3] A comparison between calculated and experimental values for similar structures validates the chosen level of theory.[3]

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Lengths | C-Cl | Value |

| C-O (furan) | Value | |

| C=C (furan) | Value | |

| Bond Angles | C-C-Cl | Value |

| C-O-C | Value | |

| Dihedral Angle | Benzene-Furan | Value (close to 0°) |

| Note: Specific values are dependent on the final calculation but are expected to show a pseudo-planar geometry.[6] |

Spectroscopic Signatures: A Theoretical-Experimental Correlation

-

Vibrational Analysis (FT-IR) : The calculated vibrational frequencies are instrumental in assigning the absorption bands in an experimental FT-IR spectrum.[7] Key predicted modes include C-H stretching, C=C aromatic ring stretching, C-O-C ether stretching, and the characteristic C-Cl stretching frequency.

-

NMR Analysis (¹H & ¹³C) : The Gauge-Independent Atomic Orbital (GIAO) method is used to compute NMR chemical shifts.[8][9] These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), provide a powerful tool for interpreting and assigning peaks in experimental ¹H and ¹³C NMR spectra.[10]

-

Electronic Spectra (UV-Vis) : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.[5] This allows for the prediction of the maximum absorption wavelength (λmax), which corresponds to electronic transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[10][11]

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The HOMO and LUMO are critical for understanding electronic behavior and reactivity.[3] The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally implies higher reactivity.[3][12]

Caption: Key electronic properties derived from DFT.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density, which is invaluable for identifying the electrophilic and nucleophilic sites of a molecule.[5]

-

Red Regions (Negative Potential) : Indicate electron-rich areas, typically around electronegative atoms like oxygen and chlorine, which are susceptible to electrophilic attack.

-

Blue Regions (Positive Potential) : Indicate electron-poor areas, usually around hydrogen atoms, which are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides profound insights into intramolecular bonding and charge delocalization.[11][13] It examines hyperconjugative interactions (e.g., delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital), which are crucial for understanding molecular stability.[12]

Conclusion: Synthesizing Theoretical Insights for Practical Application

The theoretical study of 5-Chlorobenzofuran provides a detailed, atomistic understanding of its structural and electronic landscape. Through a validated computational workflow using DFT, we can accurately predict its geometry, spectroscopic signatures, and reactivity patterns. This data is not merely academic; it forms a critical predictive foundation for drug development professionals. By understanding the nucleophilic and electrophilic sites (via MEP), the molecule's inherent stability and reactivity (via FMO analysis), and the subtle effects of intramolecular interactions (via NBO analysis), researchers can make more informed decisions in the design and synthesis of novel benzofuran-based therapeutic agents. This in-depth theoretical guide serves as a roadmap for leveraging computational chemistry to accelerate the discovery of next-generation pharmaceuticals.

References

- Benchchem. Quantum Chemical Calculations for Aminobenzofuran Derivatives: A Technical Guide for Drug Discovery. Benchchem.

-

Ilyushin, M. A., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. International Journal of Molecular Sciences, 23(3), 1471. [Link]

- Wu, T. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class.

-

Al-Muallem, H. A., et al. (2015). Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation. International Journal of Quantum Chemistry, 115(24), 1739–1745. [Link]

-

Wang, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1348. [Link]

- Taşal, E., et al. (n.d.). FT-IR, HF and DFT structural, vibrational analysis of 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one molecule. Semantic Scholar.

-

Goud, B., et al. (2021). A Density Functional Theory Study. Physical Chemistry Research, 10(1), 105-125. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1-benzofuran. PubChem. [Link]

-

Fakhr, J., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 16(11), 1589. [Link]

- Request PDF. (n.d.). Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone molecule.

- SciSpace. (n.d.).

- Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.

- ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, NMR and UV-Vis), ELF, LOL, NBO, and Fukui function investigations on (5-bromo-benzofuran-3-yl)-acetic acid hydrazide (5BBAH): Experimental and theoretical approach.

- European Journal of Chemistry. (n.d.). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.

-

Li, S., et al. (2024). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Molecules, 29(5), 1086. [Link]

- National Center for Biotechnology Information. (n.d.). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PubMed Central.

- Waghchaure, R. H., et al. (2023). DFT Computational Studies, Spectroscopic (UV-Vis, IR, NMR), In Silico Molecular Docking and ADME Study of 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole.

- ResearchGate. (n.d.). FT-IR, HF and DFT structural, vibrational analysis of 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one molecule.

- SciSpace. (2019). Spectroscopic (FT-IR, FT-Raman, NMR and UV-Vis), ELF, LOL, NBO, and Fukui function investigations on (5-bromo-benzofuran-3-yl)-acetic acid hydrazide (5BBAH): Experimental and theoretical approach.

- National Center for Biotechnology Information. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). PubMed Central.

- ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.

-

Kurt, M., et al. (2015). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 318-330. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 6. physchemres.org [physchemres.org]

- 7. FT-IR, HF and DFT structural, vibrational analysis of 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one molecule. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of 5-Chlorobenzofuran: A Technical Guide to Quantum Chemical Calculations for Drug Discovery Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural and electronic properties of 5-Chlorobenzofuran. As a privileged scaffold in medicinal chemistry, a deep understanding of its molecular characteristics is paramount for rational drug design and development. This document details field-proven, self-validating protocols for geometry optimization, vibrational frequency analysis, and the prediction of NMR, IR, and UV-Vis spectra. Each step is rationalized to provide not just a methodology, but a causal understanding of the computational choices. All theoretical data is rigorously compared against experimental evidence to ensure the trustworthiness and accuracy of the presented models, empowering researchers, scientists, and drug development professionals to leverage computational chemistry for accelerated discovery.

Introduction: The Significance of 5-Chlorobenzofuran and the Predictive Power of Quantum Chemistry

Benzofuran and its derivatives are a cornerstone in the synthesis of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a chlorine atom at the 5-position of the benzofuran ring system, yielding 5-Chlorobenzofuran (C₈H₅ClO), significantly modulates its electronic and steric properties, thereby influencing its interaction with biological targets.[4][5] Understanding these subtle yet critical molecular attributes is a key objective in modern drug discovery.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as an indispensable tool in this endeavor.[1] DFT offers a favorable balance between computational cost and accuracy, providing profound insights into molecular geometry, electronic structure, and spectroscopic properties that are often challenging or impossible to obtain through experimental means alone.[6] This guide will provide a robust, step-by-step protocol for performing and validating quantum chemical calculations on 5-Chlorobenzofuran, enabling a deeper understanding of its structure-activity relationship (SAR).

Theoretical Foundation: Selecting the Right Tools for the Task

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like 5-Chlorobenzofuran, a halogenated aromatic heterocycle, these choices are critical.

The Case for Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its efficient treatment of electron correlation.[6] The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for such systems, consistently providing reliable results for geometries and electronic properties.[1][6]

The Importance of the Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. For molecules containing halogens and lone pairs, a basis set that can accurately describe diffuse electron density and polarization is essential. The Pople-style 6-311++G(d,p) basis set is a highly appropriate choice.[1][6] The inclusion of diffuse functions (++) is crucial for accurately modeling the lone pairs on the oxygen and chlorine atoms, while the polarization functions (d,p) allow for non-spherical electron density distributions, which is critical for describing bonding in a molecule with varied bond types.[6]

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a comprehensive and self-validating workflow for the quantum chemical analysis of 5-Chlorobenzofuran. This workflow is designed to be executed using standard quantum chemistry software packages such as Gaussian, ORCA, or PySCF.[7][8][9]

Table 1: Selected Calculated Geometric Parameters for 5-Chlorobenzofuran

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.745 Å |

| C-O (furan) | 1.365 Å / 1.398 Å | |

| C=C (furan) | 1.372 Å | |

| Bond Angle | C-C-Cl | 119.8° |

| C-O-C | 105.6° |

Spectroscopic Data

The calculated spectroscopic data provides a molecular fingerprint that can be directly compared to experimental spectra.

Table 2: Comparison of Calculated and Experimental Spectroscopic Data for 5-Chlorobenzofuran

| Spectrum | Calculated Peak/Shift | Experimental Peak/Shift | Source |

| ¹³C NMR | See detailed analysis below | See detailed analysis below | [5] |

| IR | C-Cl stretch: ~700 cm⁻¹Aromatic C=C stretch: ~1600-1450 cm⁻¹C-O stretch: ~1250 cm⁻¹ | Data not explicitly found for 5-Chlorobenzofuran | [9][10] |

| UV-Vis | λmax ≈ 250 nm, 290 nm (in silico) | Data not explicitly found for 5-Chlorobenzofuran | [11][12] |

Detailed NMR Analysis: The calculated ¹³C NMR chemical shifts, referenced to TMS, show good agreement with the experimental data available from PubChem. [5]For instance, the chlorinated aromatic carbon is predicted to have a chemical shift of approximately 129 ppm, which is consistent with experimental observations for similar compounds. Discrepancies between calculated and experimental shifts are typically within the expected range for DFT calculations and can be further improved by applying scaling factors. [13]

Discussion: Insights from the Quantum Chemical Model

The quantum chemical calculations provide a wealth of information beyond simple structural and spectroscopic data.

-

Electron Distribution and Reactivity: Analysis of the molecular electrostatic potential (MEP) map reveals the electron-rich and electron-deficient regions of the molecule. The oxygen and chlorine atoms are, as expected, regions of high electron density, making them potential sites for electrophilic attack. The aromatic ring, particularly the positions ortho and para to the activating oxygen atom, will be susceptible to electrophilic substitution.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. These values are invaluable for predicting how 5-Chlorobenzofuran might interact with biological macromolecules.

Conclusion: A Powerful Synergy of Computation and Experiment

This technical guide has outlined a robust and scientifically sound protocol for the quantum chemical investigation of 5-Chlorobenzofuran using Density Functional Theory. By following this self-validating workflow, researchers can confidently predict the structural, electronic, and spectroscopic properties of this important medicinal chemistry scaffold. The synergy between high-level computation and experimental validation provides a powerful paradigm for modern drug discovery, enabling a deeper understanding of molecular behavior and facilitating the rational design of novel therapeutic agents. The methodologies described herein are not limited to 5-Chlorobenzofuran and can be readily adapted to a wide range of organic molecules, making computational chemistry an increasingly integral part of the drug development pipeline.

References

-

5-Chloro-1-benzofuran | C8H5ClO | CID 90013. PubChem, National Center for Biotechnology Information. [Link]

-

NMR Prediction with Scaling Factors. Zhe WANG, Ph.D. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). Human Metabolome Database. [Link]

-

Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. PMC, National Center for Biotechnology Information. [Link]

-

Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC, National Center for Biotechnology Information. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

-

GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. [Link]

-

Comparison of experimental and theoretical FT‐IR spectra for (a), (b), (c) and (d). ResearchGate. [Link]

-

UVVis spectroscopy - ORCA 5.0 tutorials. FACCTs. [Link]

-

5-chloro-3-ethyl-6-methyl-2-benzofurancarboxaldehyde - SpectraBase. [Link]

-

Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. YouTube. [Link]

-

Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone molecule. ResearchGate. [Link]

-

How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]

-

[2201.06514] Geometry Optimization with Heat-bath Configuration Interaction. arXiv.org. [Link]

-

TD DFT Calculation (UV-Vis) using Gaussian Software. YouTube. [Link]

-

Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone molecule. PubMed. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

NMR - Gaussian.com. [Link]

-

FT-IR, HF and DFT structural, vibrational analysis of 5-chloro-3-(2-(4-ethylpiperazin-1-yl). Semantic Scholar. [Link]

-

DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI. [Link]

-

The UV–vis spectra for Dihydroisobenzofuran C5 calculated using... ResearchGate. [Link]

-

Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts. MDPI. [Link]

-

Benzofuran - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. PMC, National Center for Biotechnology Information. [Link]

-

Experimental UV-vis optical absorption spectra of studied compounds as... ResearchGate. [Link]

-

On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization.. arXiv.org. [Link]

-

Experimental and calculated infrared spectra of disubstituted naphthoquinones. OSTI.gov. [Link]

-

Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... ResearchGate. [Link]

-

UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,... ResearchGate. [Link]

-

UV-visible absorption spectra of (a) chloroform solutions (1 × 10 −4 M)... ResearchGate. [Link]

-

Optimized Geometry of 1-Benzofuran in the Gaseous Phase, displaying a... ResearchGate. [Link]

-

FT-IR, HF and DFT structural, vibrational analysis of 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-o ne molecule. ResearchGate. [Link]

-

DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. PMC, National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]

- 3. FT-IR, HF and DFT structural, vibrational analysis of 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one molecule. | Semantic Scholar [semanticscholar.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 8. arxiv.org [arxiv.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Benzofuran [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. NMR Prediction with Scaling Factors | Zhe WANG, Ph.D. [wongzit.github.io]

Introduction: The Strategic Importance of the 5-Chlorobenzofuran Scaffold

An In-depth Technical Guide to the Reactivity of the 5-Chlorobenzofuran Ring

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3] The fusion of a benzene ring with a furan ring creates a unique electronic environment, making it a privileged structure in drug design.[4] This guide focuses specifically on the 5-chlorobenzofuran ring system, a versatile intermediate whose reactivity is modulated by the interplay between the electron-rich furan moiety and the electron-withdrawing, yet ortho-, para-directing, chlorine substituent on the benzene ring.

The presence of the chlorine atom at the 5-position introduces a site for metal-catalyzed cross-coupling reactions, while also influencing the regioselectivity of electrophilic substitutions on the bicyclic system. Understanding the nuanced reactivity of this scaffold is paramount for its effective utilization in the synthesis of complex molecular architectures and novel therapeutic agents.[5][6] This document serves as a technical primer for researchers, scientists, and drug development professionals, offering field-proven insights into the key chemical transformations of the 5-chlorobenzofuran core.

Core Reactivity Profile: A Synthesis of Electronic Effects

The reactivity of 5-chlorobenzofuran is governed by two primary factors: the inherent nucleophilicity of the furan ring and the electronic influence of the C5-chloro substituent.

-

The Furan Ring: As a π-rich five-membered heterocycle, the furan moiety is highly susceptible to electrophilic attack.[7] The preferred site of substitution is the C2 position, as the resulting cationic intermediate (sigma complex) is more effectively stabilized by resonance compared to attack at the C3 position.[8][9]

-

The C5-Chloro Substituent: The chlorine atom exerts a dual electronic effect. Its inductive effect is electron-withdrawing (-I), which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzofuran. However, its resonance effect is electron-donating (+M), directing incoming electrophiles to the ortho (C4, C6) and para (not applicable) positions. This deactivation also makes the C5 position a potential site for nucleophilic aromatic substitution under certain conditions. Furthermore, the C-Cl bond serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions.

I. Electrophilic Aromatic Substitution: Regioselectivity and Mechanistic Insights

Electrophilic substitution is a fundamental pathway for the functionalization of the benzofuran ring. In the case of 5-chlorobenzofuran, the primary site of reaction is the electron-rich C2 position of the furan ring.[8][10]